6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a phenylsulfanyl group at the 6-position and a carbonyl chloride group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting the benzimidazole derivative with a phenylsulfanyl halide in the presence of a base.
Formation of Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the benzimidazole derivative with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow protocols and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Electrophilic Aromatic Substitution: The phenylsulfanyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides and sulfones, while the benzimidazole ring can undergo reduction under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of a catalyst.
Oxidation and Reduction: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Nitro, Sulfonyl, and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Scientific Research Applications
6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride has a wide range of scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(Phenylsulfanyl)-1H-benzimidazole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating cellular responses and signaling pathways.
Properties
CAS No. |
62038-77-1 |
---|---|
Molecular Formula |
C14H9ClN2OS |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
6-phenylsulfanyl-1H-benzimidazole-2-carbonyl chloride |
InChI |
InChI=1S/C14H9ClN2OS/c15-13(18)14-16-11-7-6-10(8-12(11)17-14)19-9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI Key |
XKGOOKPIHSCHII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.